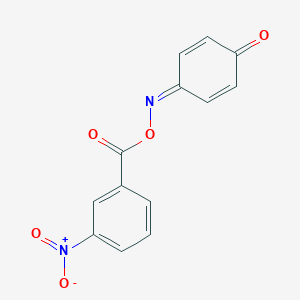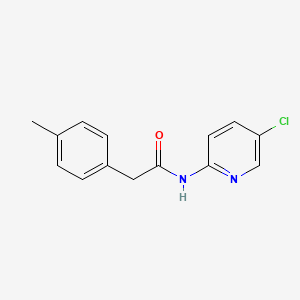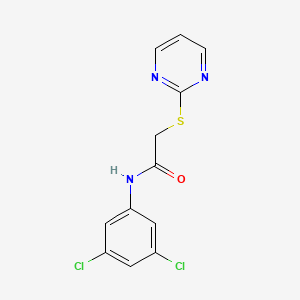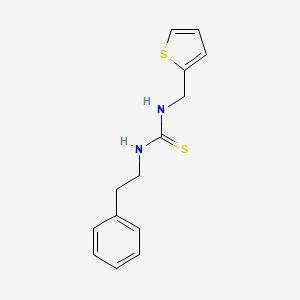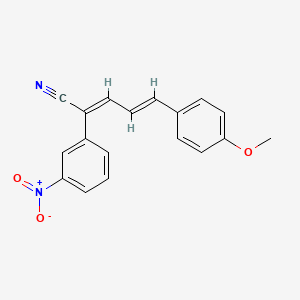
5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder with a molecular formula of C17H12N2O3. This compound has been the subject of several scientific studies due to its potential applications in various fields, including medicine, materials science, and organic chemistry.
Mecanismo De Acción
The mechanism of action of 5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile. One area of interest is the development of new anti-cancer drugs based on this compound. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in humans. Other potential applications of this compound include its use as a fluorescent probe in materials science and its use as a reagent in organic chemistry reactions.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential for use in various fields, including medicine, materials science, and organic chemistry. Its anti-cancer properties make it a promising candidate for the development of new anti-cancer drugs. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in humans.
Métodos De Síntesis
The synthesis of 5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile involves the reaction of 4-methoxybenzaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base such as potassium hydroxide. The reaction takes place through a Knoevenagel condensation reaction, which results in the formation of the desired chalcone.
Aplicaciones Científicas De Investigación
5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile has been the subject of several scientific studies due to its potential applications in various fields. In the field of medicine, this compound has been shown to possess significant anti-cancer properties. Studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
(2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-23-18-10-8-14(9-11-18)4-2-6-16(13-19)15-5-3-7-17(12-15)20(21)22/h2-12H,1H3/b4-2+,16-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULOZTNPSLRCHY-HYLYESJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)
![methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)
![3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5712144.png)


